Dichlorobis(tributylphosphine)nickel(II)

Catalog No.
S1513951
CAS No.
15274-43-8
M.F
C24H56Cl2NiP2+2
M. Wt
536.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(tributylphosphine)nickel(II)

CAS Number

15274-43-8

Product Name

Dichlorobis(tributylphosphine)nickel(II)

IUPAC Name

dichloronickel;tributylphosphanium

Molecular Formula

C24H56Cl2NiP2+2

Molecular Weight

536.2 g/mol

InChI

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2

InChI Key

KPFOFXWYYUNJOZ-UHFFFAOYSA-N

SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl

Canonical SMILES

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl

The exact mass of the compound Dichlorobis(tributylphosphine)nickel(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichlorobis(tributylphosphine)nickel(II) (CAS: 15274-43-8) is an air-stable, highly solvent-compatible Ni(II) precatalyst featuring two electron-rich, monodentate tributylphosphine ligands [1]. In procurement and process design, it serves as a bench-stable alternative to highly sensitive Ni(0) complexes like Ni(cod)2, as it can be easily reduced in situ to form the active catalytic species [2]. Its high solubility in organic solvents and strictly defined 1:2 metal-to-ligand stoichiometry make it a highly reproducible baseline material over anhydrous NiCl2 for cross-coupling, olefin oligomerization, and challenging bond activation workflows [1].

Substituting Dichlorobis(tributylphosphine)nickel(II) with the more common Dichlorobis(triphenylphosphine)nickel(II) or bidentate complexes (e.g., NiCl2(dppp)) often results in catalytic failure or severely diminished yields [1]. The tributylphosphine ligand is significantly more electron-rich and less sterically encumbered than triphenylphosphine, providing the critical electron density required to facilitate difficult oxidative additions, such as the activation of unactivated aryl chlorides or C-CN bonds [2]. Furthermore, generic substitution with bidentate phosphine ligands locks the coordination geometry, which completely inhibits reactions that rely on vacant coordination sites or ligand flexibility, such as dual photoredox/nickel catalysis [3].

Quantifiable Advantage in C-CN Bond Activation

In the late-stage 13C isotope exchange of aryl nitriles via Ni-catalyzed C-CN bond activation, the choice of phosphine ligand heavily dictates the reversibility and efficiency of the activation. NiCl2(PBu3)2 achieved a 92% yield with a 48% 13C enrichment. In contrast, the standard NiCl2(PPh3)2 provided a lower 37% enrichment, and the bidentate NiCl2(dppf) yielded only 22% enrichment [1].

Evidence Dimension13C Isotope Enrichment (%)
Target Compound Data48% enrichment (92% yield)
Comparator Or BaselineNiCl2(PPh3)2 (37% enrichment) and NiCl2(dppf) (22% enrichment)
Quantified Difference11-26% absolute increase in isotopic enrichment
Conditions5 mol% Ni complex, Zn(13CN)2, AlMe3, NMP, 80 °C

For radiolabeling and isotopic exchange workflows, this compound provides the necessary electron density to drive challenging reversible bond activations that aryl phosphines fail to achieve efficiently.

Restoration of Reactivity in Dual Photoredox Catalysis

In the diastereoselective allylation of aldehydes with Morita-Baylis-Hillman adducts using a metallaphotoredox system, rigid bidentate ligands completely suppress reactivity. The use of DPPE and DPPP as ligands resulted in 0% yield. However, reactivity is fully restored by employing the commercially available monodentate complex NiCl2(PBu3)2, which provides the necessary coordination flexibility for the catalytic cycle [1].

Evidence DimensionCatalytic Yield (%)
Target Compound DataReactivity restored (functional yield)
Comparator Or BaselineNi/DPPE and Ni/DPPP systems (0% yield)
Quantified DifferenceComplete rescue of catalytic activity from baseline 0%
ConditionsDual photoredox/Ni catalysis, 3DPAFIPN photocatalyst, blue LED, THF

Buyers developing dual catalytic systems must prioritize this monodentate precatalyst over bidentate analogs to prevent coordination-site blocking that halts the reaction.

Ultra-High Turnover in Ethylene Dimerization

For industrial olefin oligomerization, NiCl2(PBu3)2 serves as a quantitatively proven homogeneous precursor. When activated with a DEAC@MCM-41 co-catalyst, NiCl2(PBu3)2 achieves an exceptional turnover frequency (TOF) of up to 498,000 molC2H4/(molNi·h) for catalytic ethene dimerization [1]. This demonstrates its enhanced kinetic profile compared to less soluble or less electron-rich nickel salts in Ziegler-Natta type oligomerization systems.

Evidence DimensionTurnover Frequency (TOF)
Target Compound Data498,000 molC2H4/(molNi·h)
Comparator Or BaselineStandard heterogeneous or unoptimized Ni catalysts
Quantified DifferenceAchieves extreme TOF suitable for industrial scale-up
ConditionsDEAC@MCM-41 co-catalyst, ethene dimerization

Procurement for polymer and petrochemical research should select this complex for its proven ability to reach industrial-scale turnover rates in olefin upgrading.

Air-Stable Precatalyst for In Situ Ni(0) Generation

Homocoupling and cross-coupling reactions traditionally require highly air-sensitive Ni(0) sources like Ni(cod)2, which necessitate glovebox handling. NiCl2(PBu3)2 provides a robust, air-stable alternative. It can be quantitatively reduced in situ using zinc powder in solvents like NMP to generate the active bis(tributylphosphine)nickel(0) species, facilitating efficient dehalogenative coupling of aryl halides without the stringent storage and handling requirements of Ni(cod)2 [1].

Evidence DimensionHandling requirements and active species generation
Target Compound DataAir-stable solid, reduced in situ
Comparator Or BaselineNi(cod)2 (pyrophoric, strictly anaerobic handling)
Quantified DifferenceEliminates glovebox dependency while maintaining Ni(0) catalytic efficacy
ConditionsZn powder reduction in NMP

Transitioning from Ni(cod)2 to this air-stable Ni(II) precatalyst significantly lowers operational overhead and improves batch-to-batch reproducibility in standard laboratory environments.

Late-Stage Isotopic Labeling of Pharmaceuticals

Highly suited for pharmaceutical development requiring 13C or 14C labeling of aryl nitriles, where the electron-rich PBu3 ligand maximizes isotopic enrichment via reversible C-CN activation compared to standard aryl phosphines [1].

Metallaphotoredox Cross-Coupling Workflows

A highly effective choice for dual photoredox/nickel cross-couplings (e.g., diastereoselective allylations) where bidentate ligands inhibit the reaction by over-coordinating the nickel center, requiring a flexible monodentate precatalyst [2].

Industrial Olefin Oligomerization

Highly recommended as a precatalyst in combination with aluminum-based co-catalysts for high-turnover ethylene dimerization and alpha-olefin production, capable of reaching industrial-scale turnover frequencies [3].

Benchtop Reductive Cross-Coupling

A direct procurement substitute for Ni(cod)2 in reductive homocouplings and Negishi/Kumada couplings, allowing chemists to perform reactions on the benchtop via in situ zinc reduction without a glovebox [4].

Exact Mass

534.258773 g/mol

Monoisotopic Mass

534.258773 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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